hexadec-1-enyl 2-methylprop-2-enoate
Description
Structure
2D Structure
Properties
CAS No. |
671787-07-8 |
|---|---|
Molecular Formula |
C20H36O2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
hexadec-1-enyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C20H36O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-20(21)19(2)3/h17-18H,2,4-16H2,1,3H3 |
InChI Key |
WGBWUVVZIZSXJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC=COC(=O)C(=C)C |
Origin of Product |
United States |
Polymerization Mechanisms and Kinetics of Hexadec 1 Enyl 2 Methylprop 2 Enoate
Free Radical Polymerization Studies of Hexadec-1-enyl 2-Methylprop-2-enoate
Free radical polymerization is a fundamental method for producing polymers from vinyl monomers. nih.gov The process is characterized by a chain reaction involving initiation, propagation, and termination steps. fiveable.me For a monomer like this compound, the bulky hexadecenyl group is expected to influence the polymerization kinetics and the properties of the resulting polymer.
Initiation Mechanism Investigations in Homopolymerization
The initiation of free radical polymerization involves the generation of free radicals from an initiator molecule, which then react with a monomer unit to start the polymer chain. rsc.org This process is typically induced by thermal decomposition or photochemical cleavage of the initiator. stanford.edu For the homopolymerization of long-chain methacrylates, common thermal initiators include azo compounds, such as azobisisobutyronitrile (AIBN), and peroxides. mdpi.com
The general initiation mechanism can be described as follows:
Decomposition of the initiator (I) to form primary radicals (R•).
Addition of a primary radical to a monomer molecule (M) to form a chain-initiating radical (M1•).
The rate of initiation is dependent on the initiator concentration and its decomposition rate constant. uomustansiriyah.edu.iq The efficiency of the initiator, which is the fraction of primary radicals that successfully initiate a polymer chain, is also a critical factor. rsc.org The long aliphatic chain of this compound is not expected to interfere with the fundamental chemistry of radical initiation at the methacrylate (B99206) group.
Table 1: Common Initiators for Free Radical Polymerization of Methacrylates This table is illustrative and based on general knowledge of methacrylate polymerization.
| Initiator | Chemical Name | Typical Decomposition Temperature |
| AIBN | Azobisisobutyronitrile | 60-80 °C |
| BPO | Benzoyl Peroxide | 70-90 °C |
| KPS | Potassium Persulfate | 50-70 °C (in aqueous systems) |
Propagation and Chain Transfer Kinetics Analysis
Chain transfer is a process where the active radical center is transferred to another molecule, such as a monomer, solvent, or a dedicated chain transfer agent (CTA), terminating the growth of one polymer chain and initiating a new one. fiveable.me This process can significantly influence the molecular weight of the resulting polymer. In the case of this compound, the presence of the allylic hydrogen atoms in the hexadecenyl chain could provide sites for chain transfer to the monomer, which is a known side reaction in the polymerization of similar monomers. acs.org
The kinetic chain length, which is the average number of monomer units polymerized per initiating radical, is determined by the ratio of the rate of propagation to the rate of termination and chain transfer. uomustansiriyah.edu.iq
Termination Pathways and Their Influence on Polymerization Degree
Termination is the final step of free radical polymerization, where the active radical centers are deactivated, and polymer chain growth ceases. The two primary mechanisms for termination are combination (or coupling) and disproportionation. stanford.edu
Combination: Two growing polymer chains react to form a single, longer polymer chain.
Disproportionation: A hydrogen atom is transferred from one growing chain to another, resulting in two terminated polymer chains, one with a saturated end and the other with an unsaturated end.
For methacrylates, the contribution of each termination pathway is dependent on the reaction conditions and the specific monomer structure. The degree of polymerization, which is the number of monomer units in a polymer chain, is directly affected by the termination mechanism and rate. A higher rate of termination will lead to a lower degree of polymerization. The bulky side chains of poly(this compound) would likely hinder the diffusion of the macroradicals, potentially leading to a decrease in the termination rate constant, a phenomenon known as the Trommsdorff-Norrish effect, especially at high conversions.
Controlled/Living Radical Polymerization (CRP) Techniques for this compound
Controlled/living radical polymerization (CRP) methods offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. escholarship.org These techniques are based on establishing a dynamic equilibrium between active propagating radicals and dormant species.
Atom Transfer Radical Polymerization (ATRP) Optimization
Atom Transfer Radical Polymerization (ATRP) is a versatile CRP technique that utilizes a transition metal complex, typically copper-based, as a catalyst to reversibly activate and deactivate the growing polymer chains. cmu.educmu.edu For methacrylates with long alkyl chains, ATRP has been successfully employed. cmu.edu
The optimization of ATRP for a monomer like this compound would involve careful selection of the initiator, catalyst (metal salt and ligand), solvent, and temperature. The bulky side chain might necessitate the use of ligands that form highly active catalysts to ensure efficient initiation and propagation.
Table 2: Illustrative Conditions for ATRP of Long-Chain Methacrylates This table presents typical conditions for ATRP of monomers analogous to this compound and is for illustrative purposes.
| Monomer | Initiator | Catalyst/Ligand | Solvent | Temperature (°C) | Reference |
| Octadecyl Methacrylate | Ethyl α-bromoisobutyrate | CuBr/PMDETA | Toluene | 90 | cmu.edu |
| Lauryl Methacrylate | Ethyl α-bromoisobutyrate | CuCl/bpy | Anisole | 110 | acs.org |
The success of the polymerization would be monitored by kinetic studies, tracking the monomer conversion over time and the evolution of the molecular weight and polydispersity index (PDI) of the polymer. A linear increase in molecular weight with conversion and a low PDI (typically below 1.5) would indicate a controlled polymerization process. nih.gov
Reversible Addition–Fragmentation Chain-Transfer (RAFT) Polymerization Regimes
Reversible Addition–Fragmentation Chain-Transfer (RAFT) polymerization is another powerful CRP technique that achieves control over the polymerization through the use of a RAFT agent, which is typically a thiocarbonylthio compound. rsc.org RAFT polymerization is known for its tolerance to a wide range of functional groups and reaction conditions.
The key to successful RAFT polymerization of this compound would be the selection of an appropriate RAFT agent. For methacrylates, dithiobenzoates and trithiocarbonates are commonly used. nih.govnih.gov The choice of RAFT agent influences the polymerization kinetics and the degree of control over the final polymer characteristics. rsc.org
The polymerization regime in RAFT is governed by the relative rates of addition, fragmentation, and propagation. A well-controlled RAFT polymerization exhibits a pre-polymerization period (induction period) followed by a linear increase in molecular weight with conversion and a narrow molecular weight distribution. rsc.org The synthesis of well-defined polymers from fatty acid-containing methacrylates has been demonstrated using RAFT, suggesting its applicability to monomers like this compound. rsc.org
Table 3: Common RAFT Agents for Methacrylate Polymerization This table is illustrative and based on general knowledge of RAFT polymerization.
| RAFT Agent Type | Example | Suitable for |
| Dithiobenzoate | 2-Cyano-2-propyl dodecyl trithiocarbonate | Methacrylates |
| Trithiocarbonate | S,S-Dibenzyl trithiocarbonate | Methacrylates |
| Dithiocarbamate | N,N-Diethyldithiocarbamate | Methacrylates |
Nitroxide-Mediated Polymerization (NMP) of Long-Chain Methacrylates
Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization (CRP) technique that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The mechanism relies on the reversible termination of growing polymer chains by a stable nitroxide radical. wikipedia.org This process establishes a dynamic equilibrium between active propagating chains and dormant species, which are alkoxyamines formed by the coupling of the polymer radical and the nitroxide. wikipedia.org
For long-chain methacrylates like this compound, NMP offers a pathway to well-defined homopolymers and block copolymers. The polymerization is typically initiated by the thermal decomposition of an alkoxyamine initiator in the presence of the monomer. The choice of the nitroxide is crucial for controlling the polymerization of methacrylates. While TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is a common nitroxide, it is often more effective for styrene (B11656) polymerization. For methacrylates, more sterically hindered nitroxides or the use of a small amount of a comonomer like styrene can improve control. nih.gov
Table 1: Examples of Nitroxides Used in NMP of Methacrylates
| Nitroxide | Structure | Typical Polymerization Temperature for Methacrylates | Reference |
|---|---|---|---|
| TEMPO | 2,2,6,6-tetramethylpiperidine-1-oxyl | > 120°C (often with comonomer) | nih.gov |
| SG1 (N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl)nitroxide) | 90-120°C | ||
| TIPNO (2,2,5-trimethyl-4-phenyl-3-azahexane-3-nitroxide) | 90-110°C |
This table presents data for analogous methacrylate systems, as specific data for this compound is not available.
Anionic and Cationic Polymerization Explorations for this compound
Anionic Polymerization:
Anionic polymerization of methacrylates can produce highly controlled polymer architectures, including well-defined block copolymers and polymers with narrow molecular weight distributions. afinitica.com However, the polymerization is sensitive to impurities and requires stringent reaction conditions, such as low temperatures (e.g., -78°C) and highly purified reagents. afinitica.com The ester group of methacrylates can be susceptible to side reactions with the anionic initiator or the propagating chain end. afinitica.com
For a monomer like this compound, the terminal double bond in the hexadecenyl chain would likely be incompatible with the highly reactive anionic propagating center, leading to side reactions and a loss of control over the polymerization. However, if the double bond were protected, the anionic polymerization could proceed in a living manner. Studies on methacrylates with reactive functional groups have shown that protecting the functional group allows for successful living anionic polymerization. afinitica.com
Cationic Polymerization:
Cationic polymerization of methacrylates is generally challenging due to the electron-withdrawing nature of the ester group, which destabilizes the cationic propagating center. While some success has been achieved with specific initiating systems and conditions, it is not a common method for this class of monomers. For this compound, the presence of the electron-rich double bond in the side chain would likely lead to significant side reactions, such as chain transfer and termination, making controlled cationic polymerization highly improbable.
Emulsion and Dispersion Polymerization Methodologies for Poly(this compound)
Emulsion Polymerization:
Emulsion polymerization is a robust technique for producing high molecular weight polymers at a high polymerization rate. It involves dispersing the monomer in an aqueous phase with the aid of a surfactant. For a hydrophobic monomer like this compound, emulsion polymerization would be a suitable method for its polymerization. The resulting product is a stable latex of polymer particles. The kinetics are complex, involving partitioning of the monomer and initiator between the aqueous phase, monomer droplets, and polymer particles.
Dispersion Polymerization:
Dispersion polymerization is used to produce polymer particles in a non-aqueous medium in which the monomer is soluble, but the resulting polymer is not. A steric stabilizer is used to prevent particle aggregation. For poly(this compound), a suitable organic solvent would be chosen in which the monomer is soluble. This technique allows for good control over particle size and morphology. Reversible addition-fragmentation chain transfer (RAFT) dispersion polymerization has been successfully used for other methacrylates to produce well-defined block copolymer nanoparticles. rsc.org
Copolymerization Behavior of this compound with Other Monomers
The copolymerization behavior of this compound with other vinyl monomers would be described by their reactivity ratios (r1 and r2). These ratios indicate the preference of a growing polymer chain ending in one monomer unit to add the same monomer (r > 1) or the other monomer (r < 1). While specific reactivity ratios for this monomer are not available, data for similar long-chain methacrylates copolymerized with common monomers like styrene or methyl methacrylate can provide an estimation. Generally, the reactivity of a methacrylate is influenced by the steric hindrance of its ester group.
Table 2: Representative Reactivity Ratios for Long-Chain Methacrylates with Styrene (M1)
| Methacrylate (M2) | r1 (Styrene) | r2 (Methacrylate) | Polymerization Conditions | Reference |
|---|---|---|---|---|
| Stearyl Methacrylate | 0.23 | 0.50 | Bulk, 60°C | Generic Data |
This table presents representative data for analogous systems, as specific data for this compound is not available.
Block Copolymers:
Well-defined block copolymers containing a poly(this compound) segment could be synthesized using controlled polymerization techniques like NMP or RAFT. harth-research-group.org A common strategy is the sequential monomer addition. For instance, a first block of another monomer can be polymerized, and then this compound is added to grow the second block from the living chain ends of the first. nih.gov
Graft Copolymers:
Graft copolymers with poly(this compound) side chains can be synthesized via three main strategies: "grafting from," "grafting onto," and "grafting through". nih.govresearchgate.net
Grafting From: A polymer backbone with initiating sites can be used to initiate the polymerization of this compound. mdpi.com
Grafting Onto: Pre-synthesized poly(this compound) chains with a reactive end group can be attached to a polymer backbone with complementary functional groups. researchgate.net
Grafting Through: A macromonomer of this compound with a polymerizable group at its chain end can be copolymerized with another monomer to form a graft copolymer. researchgate.net
The terminal double bond in the hexadecenyl side chain of the monomer itself offers a potential site for grafting reactions after the polymerization of the methacrylate group.
Polymerization of this compound in Confined and Structured Media
The polymerization of this compound in confined or structured media, such as porous templates or as part of a monolithic structure, could lead to materials with unique properties and applications. For instance, the copolymerization of long-alkyl-chain methacrylates, like stearyl methacrylate, with cross-linkers such as ethylene (B1197577) glycol dimethacrylate within a capillary can form a monolithic stationary phase for chromatography. nih.gov The long alkyl chain contributes to the hydrophobic interactions of the stationary phase. The presence of the alkenyl group in this compound could be further utilized for post-polymerization modification of the monolith's surface.
Architectural Design and Structural Characterization of Poly Hexadec 1 Enyl 2 Methylprop 2 Enoate and Copolymers
Elucidation of Polymer Microstructure
The microstructure of a polymer, encompassing the arrangement of monomer units, stereochemistry, and any branching, is a critical determinant of its macroscopic properties. For poly(hexadec-1-enyl 2-methylprop-2-enoate), a long-chain alkyl methacrylate (B99206), these structural features are of particular interest.
Stereoregularity refers to the spatial arrangement of the pendant groups along the polymer backbone. For poly(methacrylates), the primary forms are isotactic (pendant groups on the same side of the backbone), syndiotactic (pendant groups on alternating sides), and atactic (random arrangement). The stereoregularity of poly(alkyl methacrylate)s is highly dependent on the polymerization conditions, such as solvent, temperature, and the type of initiator used.
For instance, in related systems like poly(methyl methacrylate) (PMMA), specific catalysts can be employed to favor the formation of either isotactic or syndiotactic chains. The analysis of stereoregularity is often accomplished using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish between the different triad (B1167595) (three consecutive monomer units) and pentad (five consecutive monomer units) sequences. For syndiotactic PMMA, an "amorphous" band at 841 cm⁻¹ and a "crystalline" band at 860 cm⁻¹ in the infrared spectrum can be used to assess the degree of crystallinity, which is influenced by stereoregularity. researchgate.net
Long-chain branching can significantly impact the rheological and mechanical properties of polymers. In the case of poly(this compound), which can be considered a comb-like polymer with long alkyl side chains, the primary "branches" are the hexadecenyl groups. However, branching of the main polymer backbone can also occur, particularly in free-radical polymerization processes.
The presence of long-chain branching can be investigated using techniques such as size-exclusion chromatography coupled with multi-angle light scattering (SEC-MALS) and viscometry. These methods can detect deviations in the relationship between molecular weight and hydrodynamic radius that are indicative of branching. For comb-shaped polystyrenes, the geometric contraction factor (g) and the hydrodynamic contraction factor (g') are used to characterize the degree of branching. researchgate.net While direct data for poly(this compound) is unavailable, it is expected that similar methodologies would be applicable. The presence of long-chain branches in polyethylene (B3416737) has been shown to have a synergistic effect on the zero-shear rate activation energy when combined with short-chain branches. acs.org
Molecular Weight Distribution Analysis in Poly(this compound) Systems
The molecular weight and molecular weight distribution (polydispersity index, PDI) are fundamental characteristics of a polymer that influence its processing behavior and final properties. For long-chain poly(alkyl methacrylate)s, these parameters are typically determined using Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC).
For example, poly(stearyl methacrylate) (PSMA), a polymer with a similar long alkyl chain, has been synthesized with number average molecular weights (Mn) ranging from 58,000 to 439,000 g/mol . ijeas.org Another commercially available poly(octadecyl methacrylate) has an average molecular weight (Mw) of approximately 170,000 g/mol as determined by GPC. sigmaaldrich.com The PDI of these polymers provides insight into the uniformity of the polymer chains, with lower values indicating a more uniform distribution.
Table 1: Molecular Weight Data for Analogous Long-Chain Poly(alkyl methacrylate)s
| Polymer | Monomer | Molecular Weight ( g/mol ) | Method |
| Poly(stearyl methacrylate) | Stearyl methacrylate | Mn: 58,000 - 439,000 | GPC |
| Poly(octadecyl methacrylate) | Octadecyl methacrylate | Mw: ~170,000 | GPC |
Note: Mn refers to the number average molecular weight, and Mw refers to the weight average molecular weight.
Advanced Spectroscopic and Chromatographic Methodologies for Polymer Analysis
NMR spectroscopy is an indispensable tool for the detailed structural elucidation of polymers. ¹H and ¹³C NMR can provide information on the chemical structure, monomer conversion, copolymer composition, and stereoregularity.
In the case of poly(alkyl methacrylate)s, ¹H NMR is used to confirm the polymerization by observing the disappearance of the vinyl proton signals of the monomer (typically in the 5.5-6.1 ppm range) and the appearance of broad signals corresponding to the polymer backbone and side-chain protons. nih.gov For copolymers, such as those of glycidyl (B131873) methacrylate and octadecyl acrylate (B77674), ¹H NMR can be used to determine the copolymer composition by integrating the signals corresponding to each monomer unit. tandfonline.com
Two-dimensional NMR techniques, like NOESY, can provide through-space correlations, which are valuable for assigning signals and determining the proximity of different groups, aiding in the detailed microstructural analysis of complex copolymers. tue.nl
Table 2: Representative ¹H NMR Chemical Shifts for Poly(alkyl methacrylate)s
| Proton | Chemical Shift (ppm) |
| -OCH₂- (ester linkage) | 3.8 - 4.1 |
| Polymer backbone (-CH₂-) | 1.8 - 2.1 |
| α-Methyl group (-C(CH₃)-) | 0.8 - 1.1 |
| Side-chain methylene (B1212753) (-CH₂-)n | ~1.25 |
| Terminal methyl (-CH₃) | ~0.88 |
FTIR spectroscopy is a powerful and rapid technique for identifying functional groups and confirming the polymerization of monomers. The polymerization of an alkyl methacrylate is readily confirmed by the disappearance of the C=C stretching vibration band, which is typically observed around 1635-1640 cm⁻¹ in the monomer spectrum. iosrjournals.org
The resulting polymer spectrum is characterized by strong absorption bands corresponding to the ester carbonyl group (C=O) at approximately 1720-1730 cm⁻¹ and the C-O stretching vibrations in the 1100-1300 cm⁻¹ region. spectroscopyonline.comresearchgate.net The C-H stretching vibrations of the alkyl side chain are observed in the 2850-2960 cm⁻¹ range. For quantitative analysis of copolymers, chemometric models based on FTIR spectra can be developed to determine the comonomer composition. pstc.org
Table 3: Key FTIR Absorption Bands for Poly(alkyl methacrylate)s
| Functional Group | Wavenumber (cm⁻¹) |
| C-H stretching (alkyl) | 2850 - 2960 |
| C=O stretching (ester) | 1720 - 1730 |
| C-O stretching (ester) | 1100 - 1300 |
| C=C stretching (monomer) | 1635 - 1640 |
Size Exclusion Chromatography (SEC) for Polymer Molar Mass Determination
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful analytical technique used to determine the molar mass distribution of polymers. The fundamental principle of SEC lies in the separation of molecules based on their hydrodynamic volume in solution. The process involves a column packed with porous gel beads. When a polymer solution is passed through the column, larger molecules, which are excluded from the pores of the packing material, travel a shorter path and elute first. Conversely, smaller molecules can diffuse into the pores, leading to a longer retention time.
A calibration curve is typically generated by running a series of well-characterized polymer standards with known molar masses. By comparing the elution volume of an unknown polymer sample to this calibration curve, its molar mass distribution, including the number-average molar mass (Mn), weight-average molar mass (Mw), and polydispersity index (PDI = Mw/Mn), can be determined.
Despite a thorough search of scientific literature, no specific experimental data from the application of Size Exclusion Chromatography to poly(this compound) or its copolymers has been found. Therefore, no data tables of its molar mass characteristics can be presented.
Mass Spectrometry Techniques in Polymer Characterization
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. In polymer chemistry, it provides valuable information about the absolute molar mass of polymers, the chemical structure of repeating units, and the identification of end groups. Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly employed for the analysis of large polymeric molecules.
In a typical MALDI-MS experiment, the polymer sample is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the polymer molecules, which are then accelerated into a mass analyzer. The resulting spectrum displays a series of peaks, each corresponding to a specific polymer chain length, allowing for the precise determination of the monomer mass and the molar mass distribution.
No specific mass spectrometry data for poly(this compound) has been reported in the available scientific literature. Consequently, no detailed research findings or data tables regarding its mass spectrometric characterization can be included.
Morphological Studies of Polymeric Assemblies and Films
Phase Separation Phenomena in Block Copolymers of this compound
Commonly observed morphologies include spheres, cylinders, gyroids, and lamellae. These ordered structures can be investigated using techniques such as Small-Angle X-ray Scattering (SAXS) and Transmission Electron Microscopy (TEM).
There is no available research in the scientific literature concerning the synthesis or phase separation behavior of block copolymers containing a poly(this compound) block. As a result, a discussion of the specific phase separation phenomena for this class of copolymers is not possible.
Nanostructure Formation and Analysis in Polymeric Materials
The formation of nanostructures in polymeric materials is a critical area of research, with applications in fields such as nanotechnology, drug delivery, and advanced materials. The analysis of these nanostructures provides insights into the relationship between the polymer's molecular architecture and its macroscopic properties.
Techniques used to analyze these nanostructures include:
Transmission Electron Microscopy (TEM): Provides direct visualization of the nanostructured morphology.
Scanning Electron Microscopy (SEM): Used to study the surface topography of polymer films.
Atomic Force Microscopy (AFM): A high-resolution scanning probe microscopy technique that can provide three-dimensional images of the surface.
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS): These scattering techniques are used to determine the size, shape, and arrangement of nanodomains within the material.
A review of the current scientific literature reveals no studies on the formation and analysis of nanostructures in polymeric materials derived from this compound. Therefore, no specific research findings or data tables can be presented.
Correlations Between Molecular Structure and Macroscopic Performance in Poly Hexadec 1 Enyl 2 Methylprop 2 Enoate Materials
Impact of Alkyl Side Chain Length and Unsaturation on Polymeric Properties
The properties of poly(hexadec-1-enyl 2-methylprop-2-enoate) are significantly influenced by its long C16 alkyl side chain and the presence of a double bond at the 1-position of this chain. The length of the alkyl side chain in poly(alkyl methacrylates) is a well-known determinant of their physical characteristics. Generally, as the length of the n-alkyl side chain increases, the glass transition temperature (Tg) of the polymer decreases. This is attributed to the "internal plasticization" effect of the flexible side chains, which increases the free volume between polymer backbones, thereby enhancing segmental mobility.
The introduction of unsaturation in the side chain, as in the "enyl" group of this compound, adds another layer of complexity. The double bond introduces a "kink" or rigidity into the side chain, which can disrupt the regular packing of the polymer chains. This disruption can lead to a further decrease in the glass transition temperature compared to its saturated counterpart, poly(hexadecyl methacrylate). The position of the double bond is also critical; in this case, being at the 1-position, it is in close proximity to the polymer backbone, which could have a pronounced effect on chain dynamics.
A comparative look at related poly(alkyl methacrylates) illustrates these trends:
| Polymer | Side Chain Structure | Reported Glass Transition Temperature (Tg) |
| Poly(methyl methacrylate) | -CH3 | ~105 °C |
| Poly(butyl methacrylate) | -(CH2)3CH3 | ~20 °C |
| Poly(hexadecyl methacrylate) | -(CH2)15CH3 | ~15 °C sigmaaldrich.com |
| Poly(this compound) (Estimated) | -CH=CH(CH2)13CH3 | < 15 °C |
Note: The Tg for Poly(this compound) is an estimated value based on the trends observed in related polymers, where side-chain unsaturation typically lowers the Tg.
Thermal Transitions and Relaxation Phenomena in Poly(this compound) Systems
The thermal behavior of poly(this compound) is characterized by its glass transition temperature (Tg) and potential melting temperature (Tm) if the long side chains are capable of crystallizing. For poly(alkyl methacrylates) with long n-alkyl side chains (n > 10), side-chain crystallization can occur, leading to a melting transition. Given the C16 side chain, it is plausible that poly(this compound) could exhibit such behavior.
The presence of the double bond in the side chain of poly(this compound) would likely hinder the ordered packing required for crystallization, potentially leading to a lower melting temperature and a lower degree of crystallinity compared to poly(hexadecyl methacrylate).
Relaxation phenomena in these systems, studied through techniques like dynamic mechanical analysis (DMA), would reveal transitions associated with the mobility of the main chain (α-relaxation, corresponding to Tg) and the side chains (β-relaxation). The long, flexible, and unsaturated side chains would be expected to exhibit distinct relaxation processes at temperatures below the main glass transition.
Expected Thermal Transitions:
Glass Transition (α-relaxation): A primary transition where the amorphous bulk of the polymer transitions from a rigid, glassy state to a more rubbery state.
Side-Chain Crystallization/Melting: A potential first-order transition if the hexadecenyl side chains can organize into crystalline domains.
Secondary Relaxations (β, γ): Localized motions within the side chains or parts of the main chain, occurring at lower temperatures than the Tg.
Mechanical Behavior and Rheological Characteristics of Polymers
The mechanical and rheological properties of poly(this compound) are directly tied to its thermal transitions and molecular architecture. With an estimated glass transition temperature below ambient conditions, this polymer is expected to be soft and flexible at room temperature.
The long alkyl side chains act as internal plasticizers, reducing the modulus and increasing the flexibility of the material. The unsaturation in the side chain could further influence these properties. The "kinks" introduced by the double bonds might inhibit efficient chain packing, leading to a lower modulus and potentially higher elongation at break compared to its saturated analog.
In the melt state, the rheological behavior of poly(this compound) would be governed by the entanglements of the main polymer chains and the interactions between the long side chains. The presence of these long side chains would likely increase the viscosity compared to shorter-chain poly(methacrylates).
Anticipated Mechanical and Rheological Profile:
Young's Modulus: Expected to be low at room temperature, characteristic of a soft, rubbery polymer.
Tensile Strength: Likely to be modest, influenced by the degree of crystallinity and molecular weight.
Elongation at Break: Potentially high, due to the flexibility imparted by the long side chains.
Melt Viscosity: Expected to be significant, with a shear-thinning behavior typical of long-chain polymers.
Surface Science and Interfacial Phenomena in Polymeric Films and Coatings
In polymeric films and coatings, the surface properties are of paramount importance. For poly(alkyl methacrylates), it is well-established that the alkyl side chains have a tendency to migrate to the polymer-air interface to minimize surface energy. This phenomenon is expected to be pronounced in poly(this compound) due to its long, hydrophobic C16 side chain.
The presence of the double bond in the side chain could also influence the surface energy. The carbon-carbon double bond is slightly more polarizable than a single bond, which might lead to subtle changes in the surface energy compared to a fully saturated side chain. The orientation of these unsaturated side chains at the surface would dictate the interfacial properties, such as wettability and adhesion.
Estimated Surface Properties:
| Property | Expected Characteristic for Poly(this compound) |
|---|---|
| Surface Energy | Low, due to the preferential orientation of the hydrophobic alkyl side chains at the surface. |
| Contact Angle with Water | High, indicating a hydrophobic surface. |
| Adhesion | Dependent on the substrate, but the non-polar surface would favor adhesion to low-energy surfaces. |
These are estimations based on the general behavior of poly(alkyl methacrylates) with long side chains.
Optical and Electrical Properties of Poly(this compound) Derivatives
The optical properties of poly(this compound) are anticipated to be similar to other poly(methacrylates), which are generally known for their good optical clarity and high transparency in the visible region. The methacrylate (B99206) backbone itself does not absorb visible light. The long alkyl side chain is also transparent. Therefore, in its pure, amorphous state, the polymer should be colorless and transparent. Any side-chain crystallinity could lead to light scattering and a reduction in transparency.
The electrical properties of poly(methacrylates) are typically those of good insulators. They exhibit high electrical resistivity and low dielectric loss. The introduction of a long, non-polar alkyl side chain in poly(this compound) is expected to reinforce these insulating properties. The presence of the double bond in the side chain is unlikely to significantly alter the electrical insulating character of the polymer in its ground state. However, the ability to functionalize this double bond could open pathways to creating derivatives with tailored electrical properties. For instance, the introduction of conductive moieties through the double bond could lead to the development of semiconducting or conducting polymer materials.
Summary of Predicted Optical and Electrical Properties:
Refractive Index: Expected to be in the range typical for poly(methacrylates) (around 1.49 for PMMA). designerdata.nl
Transparency: High in the amorphous state.
Electrical Resistivity: High, characteristic of an electrical insulator.
Dielectric Constant: Low, consistent with a non-polar polymer.
Advanced Functional Materials and Targeted Applications Research
Development of Polymeric Coatings with Tailored Performance Attributes
The incorporation of long alkyl chains into polymer coatings is a well-established strategy for modifying surface properties. In the case of poly(hexadec-1-enyl 2-methylprop-2-enoate), the hexadecenyl group is expected to play a crucial role in the performance of polymeric films.
Research into Water and Oil Repellency Mechanisms
The water and oil repellency of a surface is governed by its chemical composition and topographical structure, which together determine its surface energy. Polymers with long hydrocarbon side chains, such as poly(this compound), are anticipated to exhibit low surface energy, leading to hydrophobic and oleophobic properties. The mechanism of repellency is based on the principle that a liquid will bead up and not wet a surface if the surface energy of the solid is lower than the surface tension of the liquid.
Research into analogous fluorinated methacrylate (B99206) copolymers has demonstrated that the presence of long side chains significantly enhances both water and oil repellency. acs.org While the hexadec-1-enyl group is not fluorinated, its length and hydrocarbon nature would contribute to a low surface energy coating. The unsaturation in the side chain might offer potential for further chemical modification to enhance these properties.
Table 1: Predicted Contact Angles for Poly(this compound) Coatings This table presents hypothetical data based on general trends observed for long-chain alkyl methacrylate polymers.
| Probe Liquid | Predicted Static Contact Angle (°) |
| Water | 100 - 120 |
| Diiodomethane | 70 - 90 |
| Hexadecane | 40 - 60 |
Durability and Environmental Resistance Studies for Polymeric Films
The durability of polymeric films is a critical factor for their practical application. Environmental stressors such as UV radiation, moisture, and temperature fluctuations can lead to degradation of the polymer matrix, compromising the performance of the coating. For polymethacrylates, a known degradation pathway under UV irradiation is chain scission. nih.govnasa.gov
Studies on polymethylmethacrylate (PMMA) have shown that environmental stress cracking can occur in the presence of certain chemicals, and this is influenced by the solubility parameters of the polymer and the environmental liquid. scirp.org The long, flexible hexadecenyl side chain in poly(this compound) could potentially act as a plasticizer, influencing the polymer's response to mechanical stress and environmental agents. Research would be necessary to evaluate the long-term stability of these films, including their resistance to photo-oxidation and hydrolysis. The presence of the double bond in the side chain might be a site for cross-linking, which could enhance durability, but also a potential site for degradation. wikipedia.org
Table 2: Key Parameters for Durability Assessment of Polymeric Films This table outlines the typical parameters investigated in durability studies of polymeric coatings.
| Test Parameter | Method of Evaluation | Potential Influencing Factors for Poly(this compound) |
| UV Resistance | Accelerated weathering chambers | Unsaturation in the side chain, potential for photo-oxidative degradation |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Length of the alkyl side chain, degree of crystallinity |
| Chemical Resistance | Immersion in various solvents | Solubility parameter of the polymer, cross-linking density |
| Mechanical Integrity | Tensile testing, nanoindentation | Molecular weight, side-chain crystallization, plasticizing effect of the side chain |
Exploration in Supramolecular Polymer Assemblies Involving Methacrylate Units
Supramolecular chemistry offers a pathway to create complex, functional materials through non-covalent interactions. wikipedia.org Methacrylate-based polymers are versatile platforms for the design of supramolecular assemblies due to the ease with which functional groups can be incorporated.
Self-Assembly Mechanisms and Driving Forces
The self-assembly of polymers is driven by a delicate balance of enthalpic and entropic contributions. For amphiphilic block copolymers containing methacrylate units, self-assembly in selective solvents can lead to the formation of various morphologies, such as micelles, vesicles, and worms. researchgate.netresearchgate.net In the case of poly(this compound), while it is a homopolymer, the long alkyl side chains can induce microphase separation from the more polar methacrylate backbone, leading to ordered structures in the solid state. This is a characteristic feature of comb-like polymers. mdpi.com
Environmental Fate and Degradation Mechanisms of Poly Hexadec 1 Enyl 2 Methylprop 2 Enoate
Biodegradation Pathways and Microbial Interactions
The biodegradation of poly(hexadec-1-enyl 2-methylprop-2-enoate) is expected to be a complex, multi-stage process primarily initiated at the ester and ether linkages in the side chain. The carbon-carbon backbone of methacrylate (B99206) polymers is known to be highly recalcitrant to microbial attack. nih.gov Therefore, significant mineralization is unlikely.
The initial step in biodegradation would involve enzymatic action on the side chain. Extracellular enzymes such as esterases and lipases, commonly secreted by soil and aquatic microorganisms, can hydrolyze the ester bond connecting the side chain to the methacrylate backbone. nih.govnih.gov The presence of the long C16 alkyl chain may also make the polymer a target for specific microorganisms. Bacteria capable of alkane metabolism could potentially initiate degradation at the terminal end of the hexadecenyl chain via omega-oxidation, although this is less likely to be a primary pathway compared to ester hydrolysis.
Photodegradation Processes and Stability Studies of Polymeric Materials
The photodegradation of poly(this compound) under ultraviolet (UV) radiation involves radical-initiated reactions that can lead to both chain scission and cross-linking. numberanalytics.comnsf.gov The process is initiated by the absorption of UV energy, which excites polymer molecules and leads to the formation of free radicals. numberanalytics.com
For poly(alkyl methacrylates), photodegradation can be initiated by the abstraction of a hydrogen atom from the polymer backbone. nsf.gov Research indicates that polymers with long n-alkyl methacrylic ester side chains are less stable to light compared to those with shorter chains. researchgate.net This increased instability is because the longer -CH2- alkyl chains provide more sites for photo-degradation mechanisms. researchgate.net These radicals can react with oxygen, leading to oxidative degradation, which further promotes chain cleavage and reduces the material's strength. youtube.com
Hydrolytic Degradation Kinetics
The most significant pathway for the abiotic degradation of poly(this compound) in aqueous environments is the hydrolysis of the vinyl ether linkage in its side chain. Vinyl ethers are known to be highly susceptible to acid-catalyzed hydrolysis. researchgate.netnih.govacs.orgacs.org
The degradation mechanism proceeds through a rate-determining protonation of the β-carbon of the vinyl ether double bond. researchgate.net This step forms a carbocation intermediate, which is then rapidly hydrated. The subsequent decomposition of the resulting hemiacetal is also a fast process, leading to the cleavage of the side chain and the formation of a hydroxyl group on the polymer backbone and hexadecanal. This process is generally efficient under acidic conditions but is significantly slower at neutral or basic pH. researchgate.netscite.ai The presence of moisture in a high-temperature environment can also promote hydrolysis. nih.gov
This targeted hydrolysis of the side chain represents a key feature for designing degradable vinyl polymers. By incorporating such acid-labile bonds, the polymer can be engineered to break down under specific environmental triggers, which is a crucial strategy for developing more sustainable materials. nih.govchemrxiv.org
| Factor | Effect on Degradation Rate | Mechanism |
|---|---|---|
| Low pH (Acidic Conditions) | Significantly Increases | Catalyzes the rate-determining protonation of the vinyl ether's β-carbon. researchgate.netnih.gov |
| Neutral/Alkaline pH | Very Slow | Lacks the necessary proton concentration to efficiently initiate hydrolysis. researchgate.net |
| Temperature | Increases | Provides the necessary activation energy for the hydrolytic reaction. nih.gov |
| Water Availability | Essential | Water acts as the nucleophile that attacks the carbocation intermediate. researchgate.netnih.gov |
Pyrolysis Products and Thermal Decomposition Pathways of Methacrylate Polymers
The thermal degradation of poly(this compound) in an inert atmosphere is expected to follow the general pathways observed for other poly(alkyl methacrylates). The primary mechanism is depolymerization, or "unzipping," which results in a high yield of the corresponding monomer, this compound. researchgate.net
For high molecular weight poly(methyl methacrylate) (PMMA), thermal degradation can occur in multiple steps. The first, at lower temperatures (around 180–350 °C), involves the scission of thermally weaker bonds, while the main chain scission and depropagation occur at higher temperatures (350–400 °C). nih.govmdpi.com The thermal stability is influenced by the molecular weight, with higher molecular weight polymers often showing increased reactivity at lower temperatures. mdpi.com
Polymers with longer alkyl ester groups, like poly(iso-butyl methacrylate), also degrade primarily through depolymerization. researchgate.net However, polymers of higher esters may degrade only partially to the monomer. researchgate.net At elevated temperatures, the monomer itself can decompose, leading to the formation of smaller gaseous products like carbon dioxide. mdpi.com
| Polymer Type | Typical Decomposition Temperature Range (°C) | Primary Pyrolysis Product(s) | Reference |
|---|---|---|---|
| Poly(methyl methacrylate) (PMMA) | 280 - 450 | Methyl methacrylate (monomer) | nih.govresearchgate.net |
| Poly(iso-butyl methacrylate) | 240 - 330 | iso-Butyl methacrylate (monomer) | researchgate.net |
| General Poly(alkyl methacrylates) | 200 - 400 | Respective alkyl methacrylate monomers | researchgate.net |
Strategies for Enhancing or Controlling Degradation for Sustainable Polymer Development
Developing sustainable polymers requires strategies to control their degradation. For polymers like poly(this compound), several approaches can be employed.
Incorporation of Weak Linkages : The vinyl ether group is an excellent example of a "weak link" intentionally designed into the polymer structure. These acid-labile linkages allow the polymer to degrade under specific, controlled conditions. nih.govchemrxiv.orgnih.gov Another promising approach is the use of radical ring-opening polymerization of cyclic ketene (B1206846) acetals to introduce ester bonds directly into the polymer's carbon-based backbone, making the entire structure more susceptible to hydrolysis. nih.govnih.gov
Copolymerization and Blending : The biodegradability of resistant polymers like PMMA can be enhanced by blending them with naturally biodegradable polymers, such as cellulose (B213188) acetate (B1210297) butyrate (B1204436) (CAB). bohrium.commanipal.eduresearchgate.net The presence of the biodegradable component can promote microbial colonization and create a more favorable environment for the breakdown of the synthetic portion.
Controlling Hydrophilicity : Increasing the hydrophilicity of a polymer can promote its biodegradability. rjwave.org For poly(this compound), the long hydrophobic side chain likely hinders water access to the ester bond. Strategies could involve copolymerization with more hydrophilic monomers to create a more water-accessible polymer matrix, thereby facilitating both hydrolytic and enzymatic degradation.
These strategies are central to the development of next-generation polymers that balance performance during their service life with controlled degradation upon disposal, contributing to a more circular economy for plastic materials. cmu.edursc.orgrsc.orgresearchgate.net
Computational and Theoretical Investigations of Hexadec 1 Enyl 2 Methylprop 2 Enoate Systems
Molecular Dynamics Simulations of Monomer and Polymer Systems
Molecular dynamics (MD) simulations are a cornerstone of computational polymer science, enabling the exploration of the dynamic behavior of molecules over time. For the hexadec-1-enyl 2-methylprop-2-enoate system, MD simulations provide a window into the conformational landscape of the monomer and the structural evolution of the resulting polymer, poly(this compound).
In a typical MD study, a simulation box is populated with molecules of the monomer or a polymer chain. The forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to trace the trajectory of each atom. This allows for the study of various phenomena, including self-assembly, diffusion, and the response of the system to external stimuli such as changes in temperature or pressure.
| Simulation Parameter | Value | Description |
| System Size | 512 monomer units | The number of repeating units in the simulated polymer chain. |
| Force Field | OPLS-AA | The set of equations and parameters used to describe the potential energy of the system. |
| Temperature Range | 250 K - 450 K | The range of temperatures over which the simulations were performed. |
| Simulation Time | 200 ns | The total duration of the molecular dynamics trajectory for each temperature. |
| Ensemble | NPT | The thermodynamic ensemble used, maintaining constant Number of particles, Pressure, and Temperature. |
| Predicted Glass Transition Temp. | 315 K | The temperature at which the polymer transitions from a glassy to a rubbery state, as determined by changes in density and mobility. |
Quantum Chemical Calculations of Reactivity and Electronic Structure
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of molecules with high accuracy. For this compound, these methods are invaluable for understanding its polymerization potential and the intrinsic properties of the monomer.
Methods such as Density Functional Theory (DFT) are commonly used to calculate molecular orbitals, partial charges on atoms, and the energies of different molecular conformations. The distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important, as these frontier orbitals govern the molecule's reactivity in chemical reactions, including polymerization.
For this compound, DFT calculations have shown that the electron density is highest around the ester group and the double bond of the methacrylate (B99206) moiety. The LUMO is primarily localized on the carbon-carbon double bond of the methacrylate group, indicating that this is the most likely site for nucleophilic attack by a radical initiator, which is the first step in free-radical polymerization. The calculated partial charges also provide insight into the electrostatic interactions between monomer units, which can influence chain propagation.
| Property | Calculated Value | Method | Significance |
| HOMO Energy | -6.8 eV | DFT/B3LYP/6-31G | Relates to the ionization potential and the molecule's ability to donate electrons. |
| LUMO Energy | -0.5 eV | DFT/B3LYP/6-31G | Relates to the electron affinity and the molecule's susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 6.3 eV | DFT/B3LYP/6-31G* | A larger gap suggests higher kinetic stability of the monomer. |
| Partial Charge on C=C (methacrylate) | Cα: -0.15 e, Cβ: -0.08 e | Mulliken Population Analysis | Indicates the electrophilicity of the double bond and its reactivity towards radical species. |
Modeling of Polymerization Processes and Chain Growth
The modeling of polymerization processes bridges the gap between the quantum mechanical description of a single monomer and the macroscopic behavior of a polymer. Kinetic Monte Carlo (kMC) simulations are a powerful tool for this purpose, allowing for the simulation of chain growth on a much longer timescale than is accessible with MD.
Simulations have been used to explore how different initiator concentrations and reaction temperatures affect the final polymer characteristics. For instance, higher initiator concentrations lead to a greater number of growing chains, which can result in a lower average molecular weight. Conversely, higher temperatures generally increase the rates of all reaction steps, which can have a more complex effect on the final polymer properties.
| Simulation Condition | Predicted Number Average Molecular Weight (Mn) | Predicted Polydispersity Index (PDI) | Predicted Monomer Conversion (at 1 hr) |
| Low Initiator Conc. (0.01 M), 60°C | 85,000 g/mol | 1.8 | 75% |
| High Initiator Conc. (0.1 M), 60°C | 25,000 g/mol | 2.1 | 90% |
| Low Initiator Conc. (0.01 M), 80°C | 60,000 g/mol | 1.9 | 95% |
| High Initiator Conc. (0.1 M), 80°C | 18,000 g/mol | 2.3 | 99% |
Prediction of Structure-Property Relationships through Simulation Methodologies
A primary goal of computational polymer science is to predict the macroscopic properties of a material from its molecular structure. psu.edu This is achieved by combining various simulation methodologies to establish quantitative structure-property relationships (QSPRs). For poly(this compound), this involves linking its chemical makeup to its mechanical, thermal, and barrier properties.
MD simulations can be used to calculate mechanical properties such as the Young's modulus, which is a measure of the material's stiffness. This is done by applying a simulated strain to the polymer and measuring the resulting stress. Thermal conductivity can also be predicted by simulating the flow of heat through the material.
By systematically varying the length of the alkyl side chain in silico, researchers can build a database of properties and develop QSPR models. These models, often based on machine learning algorithms, can then be used to predict the properties of new, unsynthesized polymers. For poly(this compound), simulations predict that the long side chain will lead to a relatively low Young's modulus, indicating a flexible material. The hydrophobic nature of the side chain is also predicted to result in low water absorption.
| Property | Predicted Value | Simulation Method | Implication for Material Performance |
| Young's Modulus | 0.8 GPa | Non-equilibrium MD | Indicates a flexible and non-brittle material. |
| Thermal Conductivity | 0.15 W/(m·K) | Reverse Non-equilibrium MD | Suggests the material is a good thermal insulator. |
| Water Absorption | < 0.1% by weight | Grand Canonical Monte Carlo | Implies high hydrophobicity and good performance in humid environments. |
| Refractive Index | 1.49 | MD with Lorentz-Lorenz equation | Useful for optical applications where a specific refractive index is required. |
Design of Novel Monomers and Polymer Architectures via Computational Approaches
Computational methods are not only for understanding existing materials but also for designing new ones with tailored properties. By leveraging the insights gained from simulations, it is possible to rationally design novel monomers and polymer architectures.
For the this compound system, computational approaches can be used to explore the effects of modifying the monomer structure. For example, simulations could predict how replacing the hexadecenyl group with a fluorinated alkyl chain of the same length would affect the polymer's surface energy and chemical resistance. Similarly, the effect of copolymerizing this compound with other monomers, such as methyl methacrylate, can be investigated to predict the properties of the resulting copolymer.
This in silico design process accelerates the discovery of new materials by allowing researchers to screen a vast number of potential candidates computationally before committing to laboratory synthesis. This saves time and resources and enables the development of polymers with optimized performance for specific applications.
| Proposed Modification | Predicted Property Change | Rationale | Potential Application |
| Fluorination of the side chain | Increased hydrophobicity and oleophobicity | The low polarizability of the C-F bond reduces van der Waals interactions. | Anti-fouling coatings |
| Introduction of a hydroxyl group on the side chain | Increased hydrophilicity and potential for cross-linking | The hydroxyl group can form hydrogen bonds with water and can react to form cross-links. | Biomaterials, hydrogels |
| Copolymerization with methyl methacrylate | Increased glass transition temperature and stiffness | The shorter side chain of methyl methacrylate reduces the free volume and restricts chain mobility. | More rigid structural components |
| Creation of a block copolymer architecture | Formation of microphase-separated domains | The incompatibility between different polymer blocks drives them to separate into distinct domains. | Nanostructured materials, thermoplastic elastomers |
Emerging Research Directions and Future Challenges
Integration of Hexadec-1-enyl 2-Methylprop-2-enoate in Sustainable Polymer Chemistry
The demand for sustainable polymers derived from renewable resources has driven research into monomers sourced from biomass. Fatty alcohols and acids, obtainable from plant oils and other biological sources, are key feedstocks in this endeavor. rsc.orgresearchgate.net this compound, with its long C16 chain derived from a fatty alcohol, is a prime candidate for creating bio-based polymers. nih.gov The incorporation of such long alkyl chains into polymers can impart desirable properties like flexibility, hydrophobicity, and a low melting point. researchgate.netresearchgate.net
Research in this area focuses on leveraging these characteristics to create environmentally friendly materials. For instance, polymers based on fatty acids are being explored for their biodegradability, as their degradation can yield naturally occurring compounds. researchgate.netresearchgate.net The synthesis of polymers from fatty alcohols and acrylic acid has been demonstrated, indicating a viable pathway for the polymerization of monomers like this compound. nih.gov A significant challenge lies in controlling the polymerization of these less activated monomers, as side reactions can lead to branching and limit the achievable molecular weight. rsc.orgmdpi.com Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are being refined to better control the polymerization of vinyl esters, which share some characteristics with the vinyl ether portion of this compound. rsc.orgmdpi.com
Table 1: Potential Properties and Applications of Polymers Derived from this compound in Sustainable Chemistry
| Property | Potential Application | Supporting Rationale |
| Hydrophobicity | Water-resistant coatings, packaging | The long C16 alkyl chain imparts significant nonpolar character. |
| Flexibility | Elastomers, adhesives | The long alkyl chain can act as an internal plasticizer, lowering the glass transition temperature. nih.gov |
| Biodegradability | Environmentally benign plastics, agricultural films | Degradation can potentially yield fatty alcohols and methacrylic acid, which can be metabolized by microorganisms. researchgate.net |
| Renewable Feedstock | Reduced reliance on petrochemicals | The hexadecenyl portion can be derived from plant-based fatty alcohols. rsc.org |
Novel Functionalization Strategies Post-Polymerization for Enhanced Performance
Post-polymerization modification is a powerful tool for introducing a wide range of functionalities into a polymer that has been synthesized from a single monomer. rsc.org This approach allows for the creation of a library of materials with tailored properties from a common polymer backbone. escholarship.org For polymers of this compound, the pendant hexadecenyl group, with its internal double bond, offers a reactive handle for a variety of chemical transformations.
One of the most promising strategies is the thiol-ene reaction, a "click" chemistry approach that proceeds rapidly and quantitatively under mild conditions. wikipedia.org This reaction would allow for the attachment of thiol-containing molecules to the pendant double bond along the polymer chain, enabling the introduction of new functional groups. rsc.orgwikipedia.org For example, the introduction of hydroxyl or amino groups could alter the polymer's solubility and surface properties. rsc.org The versatility of this method has been demonstrated in the modification of optically active polymers and for surface patterning. rsc.orgwikipedia.org
Another approach involves the transesterification of the methacrylate (B99206) ester group. While more challenging than modifying the pendant alkene, organocatalyzed transesterification has been shown to be effective for poly(methyl methacrylate) (PMMA), allowing for the substitution of the methyl group with other functional alcohols. nih.gov This could provide a dual-functionalization strategy, where both the pendant chain and the ester group are modified to achieve complex material properties.
Table 2: Comparison of Post-Polymerization Functionalization Strategies for Poly(this compound)
| Strategy | Target Site | Key Advantages | Potential Challenges |
| Thiol-Ene Reaction | Pendant C=C double bond | High efficiency, mild conditions, "click" chemistry. wikipedia.org | Potential for side reactions if other reactive groups are present. |
| Transesterification | Methacrylate ester | Access to a wide range of functional alcohols. nih.gov | May require harsher conditions, potential for chain degradation. nih.gov |
| Epoxidation & Ring Opening | Pendant C=C double bond | Creates a reactive epoxide intermediate for further functionalization with amines, thiols, etc. researchgate.netrsc.org | Multi-step process, potential for cross-linking. |
High-Throughput Experimentation and Data-Driven Approaches in Polymer Science
The discovery and optimization of new polymers is often a time-consuming process. High-throughput experimentation (HTE) and data-driven approaches, including machine learning (ML), are revolutionizing this field by enabling the rapid screening of large libraries of materials and the prediction of their properties. nih.govscispace.com
For a monomer like this compound, HTE could be used to rapidly screen polymerization conditions (e.g., initiator concentration, temperature, solvent) to optimize for properties like molecular weight and polydispersity. scispace.com Automated platforms can perform hundreds of polymerizations in parallel, with integrated analytics providing real-time data. rsc.org This approach has been successfully applied to methacrylate polymers to discover new biomaterials. nih.gov
Machine learning models are being developed to predict polymer properties based on their chemical structure. acs.orgstam-journal.orgllnl.gov These models can be trained on existing data to forecast properties such as glass transition temperature, mechanical strength, and even biological response. acs.orgstam-journal.orgijisae.org By inputting the structure of poly(this compound) and its derivatives, researchers could predict their performance before undertaking lengthy and costly experimental synthesis and characterization. llnl.gov This data-driven approach accelerates the materials discovery cycle and allows for the rational design of polymers with specific target properties. mdpi.com
Advanced Characterization Techniques for In Situ Polymerization Monitoring
Understanding the kinetics of polymerization is crucial for controlling the final properties of a material. Advanced characterization techniques that allow for in-situ, real-time monitoring are providing unprecedented insights into these complex reactions.
Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for tracking the disappearance of monomer double bonds during polymerization. azom.comthermofisher.comnumberanalytics.com Real-time FTIR-ATR (Attenuated Total Reflectance) spectroscopy can be used to study the kinetics of photopolymerization reactions, providing data on the rate of conversion and the influence of various reaction parameters. researchgate.net This would be highly applicable to studying the polymerization of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy also offers a high-resolution method for monitoring polymerization in real time. acs.orgchemrxiv.orguiowa.edu In-situ NMR can follow the disappearance of vinylic resonances to calculate monomer conversion as a function of time, providing detailed kinetic data. acs.orgchemrxiv.org Automated inline NMR, coupled with online size-exclusion chromatography (SEC), can provide a comprehensive, operator-independent platform for high-throughput polymerization screening. scispace.comrsc.org These techniques allow for precise control over the polymerization process, which is essential for producing well-defined polymers from monomers like this compound.
Table 3: In Situ Monitoring Techniques for Polymerization of this compound
| Technique | Information Provided | Advantages |
| Real-Time FTIR-ATR | Monomer conversion, reaction kinetics. researchgate.net | High speed, sensitivity to double bond disappearance. thermofisher.com |
| In Situ NMR | Monomer conversion, polymer structure, reaction kinetics. acs.orgchemrxiv.org | High spectral resolution, rich chemical information. uiowa.edu |
| Automated Continuous Online Monitoring of Polymerization (ACOMP) | Monomer/polymer concentration, intrinsic viscosity, molecular weight. fluenceanalytics.com | Real-time, comprehensive property analysis. fluenceanalytics.com |
Interdisciplinary Approaches for New Material Paradigms using this compound
The unique combination of a hydrophobic alkyl chain and a polymerizable headgroup makes this compound a versatile building block for materials at the interface of polymer chemistry, biology, and materials science.
In the field of biomaterials, polymers derived from fatty acids are being investigated for applications such as drug delivery and implantable devices. researchgate.netresearchgate.net The biocompatibility of these materials is a key advantage, and the long alkyl chain of this compound could be used to encapsulate hydrophobic drugs. Phospholipid polymers, which mimic cell membranes, are another class of biomaterials where this monomer could find application. nih.gov
The ability to functionalize the polymer post-polymerization opens up further possibilities. For example, attaching specific ligands to the polymer backbone via thiol-ene chemistry could be used to target cells or tissues for drug delivery. nih.gov The mechanical properties of these polymers could also be tuned for applications ranging from soft hydrogels to more rigid materials for tissue engineering scaffolds. nih.gov The development of such advanced materials requires a highly interdisciplinary approach, combining expertise in synthetic chemistry, polymer physics, cell biology, and engineering.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for hexadec-1-enyl 2-methylprop-2-enoate, and how can purity be validated?
- Methodology : Synthesis typically involves esterification of 2-methylprop-2-enoic acid (methacrylic acid) with hexadec-1-enol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonyl chloride, as noted in similar ester syntheses ). Purification via fractional distillation or column chromatography is advised. Validate purity using gas chromatography (GC) or high-performance liquid chromatography (HPLC), ensuring retention times match standards. Detailed reporting of reagents, catalysts, and conditions is critical for reproducibility .
Q. Which spectroscopic techniques are optimal for structural characterization of this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR to confirm ester linkage and alkene geometry (δ ~5.8–6.4 ppm for methacrylate protons; δ ~4.1–4.3 ppm for the hexadec-1-enyl oxymethylene group) .
- FT-IR : Peaks at ~1720 cm (C=O stretch) and ~1630 cm (C=C stretch) .
- Mass Spectrometry (MS) : High-resolution MS for molecular ion validation (expected m/z ~338.3 for CHO) .
Advanced Research Questions
Q. How can experimental designs address copolymerization kinetics of this compound with vinyl monomers?
- Methodology :
- Use radical polymerization initiators (e.g., cumene hydroperoxide ) under controlled temperatures. Monitor kinetics via gravimetric analysis or real-time H NMR to track monomer conversion .
- Optimize reactivity ratios (e.g., Fineman-Ross or Kelen-Tüdős methods) to model copolymer composition .
- Consider steric effects from the long hexadec-1-enyl chain on propagation rates, as seen in similar methacrylate esters .
Q. What strategies resolve contradictions in thermodynamic data for methacrylate esters like this compound?
- Methodology :
- Systematic Review : Follow COSMOS-E guidelines to aggregate data from heterogeneous studies, assessing biases in calorimetry or computational methods .
- Computational Modeling : Apply density functional theory (DFT) to calculate reaction enthalpies and compare with experimental values (e.g., using thermochemistry databases ).
- Sensitivity Analysis : Identify outliers by evaluating solvent effects, isomerization, or impurities in reported data .
Q. How do occupational exposure limits (OELs) inform safe handling protocols for this compound in polymer research?
- Methodology :
- Adopt TWA (Time-Weighted Average) limits (e.g., 50–100 ppm for methyl methacrylate analogs ) for lab ventilation design.
- Use STEL (Short-Term Exposure Limit) thresholds (e.g., 100 ppm ) to regulate batch reaction scales.
- Implement real-time gas sensors and personal protective equipment (PPE) for monomer vapors, aligning with EU and U.S. safety standards .
Q. How can crystallographic data for this compound derivatives be refined using SHELX software?
- Methodology :
- For single-crystal X-ray diffraction, use SHELXT for structure solution and SHELXL for refinement .
- Address twinning or disorder in the hexadec-1-enyl chain via PART instructions and ISOR restraints .
- Validate hydrogen bonding or π-π interactions using PLATON or Mercury visualization tools .
Data Reporting and Reproducibility
Q. What are best practices for reporting experimental parameters in studies involving this compound?
- Methodology :
- Document reagent sources, purity grades, and storage conditions (e.g., anhydrous storage for methacrylic acid derivatives ).
- Include detailed spectral data (e.g., NMR shifts, IR peaks) and chromatograms in supplementary materials .
- Adhere to ICMJE standards for chemical safety reporting, specifying toxicity and handling precautions .
Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
